molecular formula C9H13Cl2N3 B1449324 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride CAS No. 1956366-01-0

2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride

Cat. No. B1449324
M. Wt: 234.12 g/mol
InChI Key: LFTYTOAFSUCGED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The specific structure of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” is not available in the current resources.


Chemical Reactions Analysis

Benzimidazole derivatives are known to exhibit a variety of chemical reactions, often influenced by the functional groups attached to the benzimidazole core . The specific chemical reactions of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” are not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, these properties can vary widely . The specific physical and chemical properties of “2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride” are not found in the available resources.

Scientific Research Applications

Applications in DNA Analysis and Staining

2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride and its analogues have significant applications in the field of DNA analysis. For instance, Hoechst 33258, a derivative, binds strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has led to its widespread use as a fluorescent DNA stain, facilitating access into cells for chromosomal and nuclear staining, and DNA content analysis via flow cytometry. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, marking them as vital starting points for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Role in Medicinal Chemistry and Biological Activities

Benzimidazoles, a category involving compounds like 2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride, are recognized as crucial pharmacophores in medicinal chemistry, offering diverse biological activities. These compounds are pivotal in the creation of medicinal and pharmaceutical intermediates. Specifically, they're vital for synthesizing hybrids with purine motifs, exhibiting significant in vitro anticancer activities. This synthesis often involves substituting different secondary amines, leading to a notable enhancement in activity, underpinning their role in discovering new biological activities (Yimer & Fekadu, 2015).

Contribution to Drug Discovery and Development

The incorporation of benzimidazole structures into therapeutic drugs is a critical area of research. These compounds have been instrumental in drug discovery and development, with a wide array of biological activities. Benzimidazole-based drugs are particularly significant in addressing various diseases, underscoring the importance of continued exploration in benzimidazole heterocyclic-based organic chemistry. This exploration leads to drugs with remarkable biological activity, making benzimidazole nucleus an active area for future research and potential drug development (Babbar, Swikriti, & Arora, 2020).

properties

IUPAC Name

2-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYTOAFSUCGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzoimidazol-5-yl)-ethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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